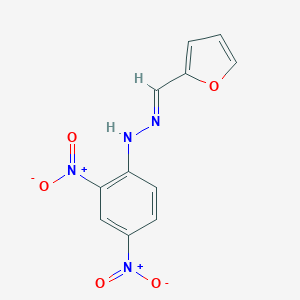

Furfural 2,4-dinitrophenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

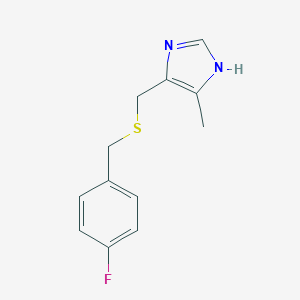

Furfural 2,4-dinitrophenylhydrazone is a compound derived from furfural . Furfural, also known as 2-furaldehyde, is a five-membered heterocyclic aromatic hydrocarbon that can be obtained from acid hydrolysis of sugar cane bagasse, maize cob, rice husk, or any cellulose-containing material .

Chemical Reactions Analysis

Furfural, the parent compound of furfural 2,4-dinitrophenylhydrazone, is known to undergo various chemical reactions. For instance, it can react with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan . It can also participate in Diels–Alder couplings .

Physical And Chemical Properties Analysis

Furfural, the parent compound of furfural 2,4-dinitrophenylhydrazone, has excellent physical and chemical properties that allow its application in the generation of fertilizers, antacids, plastics, paints, fungicides, among many others .

Scientific Research Applications

Synthesis and Characterization

- Furfural 2,4-dinitrophenylhydrazone is involved in the synthesis of new chemical compounds with potential bioactivities. For instance, compounds containing 2,4-dinitrophenylhydrazone groups have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Sweidan et al., 2021).

Analytical Applications

- This derivative plays a crucial role in analytical chemistry, especially in the determination of carbonyl compounds. A celite/dinitrophenylhydrazine column method has been described for converting carbonyl compounds present in light petroleum solutions into their 2,4-dinitrophenylhydrazones, demonstrating the utility of this derivative in analytical separations and compound identification (Begemann & Jong, 2010).

Structural Analysis

- Crystalline structures of compounds containing furfural 2,4-dinitrophenylhydrazone moiety have been studied to understand their molecular conformations. Such studies provide insights into the intermolecular interactions and stability of these compounds, which is essential for their potential applications in material science and molecular engineering (Shang Shan et al., 2008).

Chemical Reactivity and Mechanistic Studies

- Understanding the reactivity and mechanisms of reactions involving furfural 2,4-dinitrophenylhydrazone is crucial for synthetic chemistry. Research in this area contributes to the development of new synthetic routes and the optimization of reaction conditions for the production of various chemical compounds (Eremeev, 2003).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMSXDMAAIAPCZ-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfural 2,4-dinitrophenylhydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(Dimethylamino)ethoxy]-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373827.png)

![2-[5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid](/img/structure/B373834.png)

![2-methyl-8-tetrahydro-2H-thiopyran-4-yldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B373835.png)

![2-[4-(3-Iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B373836.png)

![1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373837.png)

![1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine](/img/structure/B373838.png)

![1-[4-({2,4-Dinitrophenyl}sulfanyl)phenyl]piperidine](/img/structure/B373840.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B373849.png)